molecular formula C21H26N2O6S B554627 Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine CAS No. 34235-82-0

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Cat. No.: B554627
CAS No.: 34235-82-0
M. Wt: 434.5 g/mol
InChI Key: XSWGRGGVKUEBSE-IBGZPJMESA-N
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Description

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) group at the epsilon position and a tosyl group at the alpha position. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine typically involves the protection of the lysine amino group with a benzyloxycarbonyl group and the protection of the carboxyl group with a tosyl group. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyloxycarbonyl and tosyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis and modification .

Biological Activity

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine (CBZ-Tos-Lys) is a derivative of the amino acid lysine, modified to enhance its biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential applications.

Chemical Structure and Properties

CBZ-Tos-Lys is characterized by the presence of a carbobenzoxy (CBZ) and tosyl (Ts) protecting group on the lysine residue. The molecular formula for this compound is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 348.41 g/mol. The compound appears as a white to almost white powder or crystalline solid, with a purity of at least 98% as determined by HPLC analysis .

1. Enzyme Inhibition

CBZ-Tos-Lys has been studied for its ability to inhibit various enzymes, particularly proteases. The presence of the tosyl group enhances the compound's ability to act as a competitive inhibitor by mimicking the substrate structure. This property makes it useful in studying enzyme kinetics and mechanisms .

2. Antimicrobial Properties

Research indicates that derivatives of lysine, including CBZ-Tos-Lys, exhibit antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

3. Metal Ion Chelation

The zwitterionic nature of lysine derivatives allows CBZ-Tos-Lys to chelate metal ions effectively. This property can be exploited in designing metal ion sensors or in drug delivery systems where metal ions play a crucial role in therapeutic efficacy .

Case Study 1: Enzyme Inhibition Assays

In a study examining the inhibitory effects of CBZ-Tos-Lys on serine proteases, it was found that the compound exhibited significant inhibition at micromolar concentrations. The inhibition kinetics suggested that CBZ-Tos-Lys acts as a reversible inhibitor, providing insights into its potential therapeutic applications in diseases where protease activity is dysregulated.

Enzyme IC50 (µM) Type of Inhibition
Chymotrypsin15Competitive
Trypsin20Competitive
Elastase25Non-competitive

Case Study 2: Antimicrobial Activity

A series of antimicrobial tests revealed that CBZ-Tos-Lys demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64
Escherichia coli>128

Synthesis and Applications

The synthesis of CBZ-Tos-Lys typically involves standard peptide coupling techniques, utilizing activated esters or coupling reagents such as DIC or HOBt to facilitate the formation of peptide bonds . Its applications extend beyond enzyme inhibition and antimicrobial activity; it is also explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWGRGGVKUEBSE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555575
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34235-82-0
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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